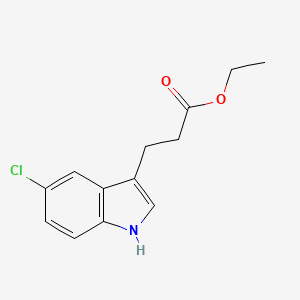

Ethyl 3-(5-Chloro-3-indolyl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

221188-29-0 |

|---|---|

Molecular Formula |

C13H14ClNO2 |

Molecular Weight |

251.71 g/mol |

IUPAC Name |

ethyl 3-(5-chloro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H14ClNO2/c1-2-17-13(16)6-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3 |

InChI Key |

KUSGVMJASDDKPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CNC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Retrosynthetic Analysis and Design of Ethyl 3 5 Chloro 3 Indolyl Propanoate

Identification of Key Synthons and Disconnections

The retrosynthetic analysis of Ethyl 3-(5-Chloro-3-indolyl)propanoate reveals two primary disconnection points that simplify the molecule into logical precursors. The most apparent disconnection is at the C3-position of the indole (B1671886) ring, separating the indole core from the ethyl propanoate side chain. This leads to the identification of two key synthons: a nucleophilic 5-chloroindole (B142107) synthon and an electrophilic 3-carbon chain synthon that will form the ethyl propanoate group.

A second disconnection can be envisioned within the 5-chloroindole ring itself, suggesting various classical indole syntheses. This approach allows for the construction of the substituted indole from acyclic or simpler aromatic precursors.

Table 1: Key Disconnections and Corresponding Synthons

| Disconnection | Target Molecule Fragment | Synthon | Synthetic Equivalent (Reagent) |

| C3-Side Chain Bond | 5-Chloro-1H-indole | 5-Chloroindolyl anion | 5-Chloro-1H-indole |

| C3-Side Chain Bond | Ethyl 3-halopropanoate or Acrylate (B77674) | Electrophilic 3-carbon chain | Ethyl 3-bromopropanoate (B1231587), Ethyl acrylate |

| Indole Ring Formation | 5-Chloro-1H-indole | Substituted Phenylhydrazine (B124118) and Aldehyde/Ketone | 4-Chlorophenylhydrazine and a suitable carbonyl compound |

The primary synthetic strategy would involve the reaction of a pre-formed 5-chloroindole with a reagent that can introduce the ethyl propanoate side chain at the 3-position.

Strategic Approaches for 5-Chloro-3-Indolyl Moiety Construction

One common approach is the Fischer indole synthesis , which involves the reaction of (4-chlorophenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid, followed by cyclization and decarboxylation.

Another viable method is through the halogenation of indole . However, direct chlorination of indole can lead to a mixture of products and is often difficult to control. A more controlled approach involves the halogen exchange of a 5-bromoindole (B119039) derivative. Research has described a commercially feasible, one-pot synthesis of 5-chloroindole from 5-bromoindole using cuprous chloride in an N-methyl-2-pyrrolidone solvent, with good yields reported. researchgate.netresearchgate.netkoreascience.kr

A further strategy starts from indoline. A patented process describes the acylation of indoline, followed by chlorination to yield 5-chloro-1-acyl-indoline. Subsequent saponification and dehydrogenation using a ruthenium catalyst can produce 5-chloro-1H-indole. google.com

Table 2: Comparison of Synthetic Routes to 5-Chloro-1H-indole

| Synthetic Method | Starting Materials | Key Reagents | Advantages |

| Fischer Indole Synthesis | (4-chlorophenyl)hydrazine, Pyruvic acid | Acid catalyst (e.g., H₂SO₄, PPA) | Well-established, versatile |

| Halogen Exchange | 5-Bromo-1H-indole | Cuprous chloride, N-methyl-2-pyrrolidone | High yield, commercially viable researchgate.netresearchgate.netkoreascience.kr |

| From Indoline | Indoline | Acylating agent, Chlorine, Ruthenium catalyst | Controlled chlorination google.com |

Design Considerations for the Ethyl Propanoate Side Chain

Once the 5-chloro-1H-indole core is obtained, the next crucial step is the introduction of the ethyl propanoate side chain at the C3 position. The C3 position of indole is highly nucleophilic and prone to electrophilic substitution.

A common and effective method for this transformation is the Michael addition of 5-chloro-1H-indole to an α,β-unsaturated ester, such as ethyl acrylate. This reaction is typically catalyzed by a base and proceeds under mild conditions to afford the desired product.

Alternatively, a Friedel-Crafts-type alkylation can be employed. This would involve reacting 5-chloro-1H-indole with an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate, in the presence of a Lewis acid catalyst. However, care must be taken to avoid N-alkylation and potential polymerization of the indole.

The choice of method for introducing the side chain will depend on factors such as the availability of reagents, reaction conditions, and the desired yield and purity of the final product. The Michael addition is often preferred due to its generally milder conditions and higher regioselectivity for C3-alkylation of indoles.

Advanced Synthetic Methodologies for Ethyl 3 5 Chloro 3 Indolyl Propanoate

Indole (B1671886) Ring Formation and Functionalization

The foundational step in the synthesis is the construction of the 5-chloroindole (B142107) scaffold. This involves creating the bicyclic indole structure and ensuring the correct placement of the chlorine substituent.

Several classical and modern annulation reactions are employed for the synthesis of the indole nucleus. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Fischer Indole Synthesis : This is one of the oldest and most reliable methods for indole synthesis, discovered by Emil Fischer in 1883. byjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comwikipedia.org For the synthesis of a 5-chloroindole derivative, the reaction would start with (4-chlorophenyl)hydrazine. The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) and aromatization yields the final indole ring. wikipedia.org A variety of Brønsted and Lewis acids can be used as catalysts, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride. wikipedia.orgtestbook.com

Larock Indole Synthesis : Developed by Richard C. Larock, this method involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups on both reaction partners. wikipedia.orgnih.gov To synthesize the 5-chloroindole core, a 4-chloro-2-iodoaniline (B181669) would be used as the starting material. The regioselectivity is generally high, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. nih.gov

Nenitzescu Indole Synthesis : This reaction, reported by Costin Nenițescu in 1929, involves the condensation of a benzoquinone with a β-aminocrotonic ester to form 5-hydroxyindole (B134679) derivatives. wikipedia.orgresearchgate.netyoutube.com While this method directly produces a 5-substituted indole, it yields a hydroxyl group. synarchive.comresearchgate.net Conversion of the 5-hydroxyindole to the corresponding 5-chloroindole would require subsequent chemical transformations, such as conversion to a diazonium salt followed by a Sandmeyer reaction. The reaction mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org

Table 1: Comparison of Indole Annulation Reactions

| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Acid (Brønsted or Lewis) | Widely used, versatile, requires pre-functionalized hydrazine (B178648). byjus.comtestbook.com |

| Larock Synthesis | ortho-haloaniline, Alkyne | Palladium catalyst, Base | High functional group tolerance, good regioselectivity. wikipedia.orgnih.gov |

| Nenitzescu Synthesis | Benzoquinone, Enamine | Acid-catalyzed | Directly yields 5-hydroxyindoles, requiring further modification for 5-chloro substitution. wikipedia.orgsynarchive.com |

Introducing the chlorine atom at the C5 position of the indole ring with high regioselectivity is a critical step. This can be achieved either by starting with a pre-halogenated precursor or by direct halogenation of the indole nucleus.

Synthesis from Pre-chlorinated Precursors : The most straightforward approach is to use a starting material that already contains the chlorine atom at the desired position. For the Fischer indole synthesis, (4-chlorophenyl)hydrazine is the logical precursor. This hydrazine can be prepared from 4-chloroaniline (B138754) via diazotization followed by reduction.

Direct C5 Halogenation : Direct halogenation of an unsubstituted indole ring often leads to a mixture of products, with a preference for the C3 position. However, methods for regioselective C-H functionalization have been developed. An efficient method for direct C5-H iodination of indoles has been reported, which proceeds via a radical pathway and does not require a metal catalyst. researchgate.netrsc.org While this provides a route to 5-iodoindoles, similar strategies can be adapted for chlorination using different halogen sources. Enzymatic halogenation using flavin-dependent halogenases (FDHs) offers remarkable site-selectivity. acs.org Specific tryptophan 5-halogenases can be used to introduce a halogen at the C5 position with high precision. acs.org

The C3 position of the indole nucleus is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution. nih.govrsc.org This inherent reactivity is exploited to introduce the propanoate side chain. Numerous methods exist for C3 functionalization, with Friedel-Crafts alkylation being a prominent strategy. rsc.orgnih.gov Metal-free methods, for instance using Cs₂CO₃/Oxone®, have also been developed for the C3-alkylation of indoles. chemrxiv.orgrsc.org

Propanoate Chain Elaboration and Esterification

Once the 5-chloroindole nucleus is formed, the next phase is the introduction and construction of the ethyl propanoate side chain.

The ethyl propanoate side chain is typically introduced using a reactant that contains the complete three-carbon ester chain. Common reagents for this purpose include:

Ethyl acrylate (B77674) : This α,β-unsaturated ester is an excellent Michael acceptor.

Ethyl 3-halopropanoates : Reagents like ethyl 3-bromopropanoate (B1231587) or ethyl 3-iodopropanoate serve as effective electrophiles in alkylation reactions.

Ethyl 3-oxopropanoate : This can be used in reductive amination or other condensation reactions, followed by reduction of the keto group.

A patented method for synthesizing a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, utilizes ethyl acrylate as the source of the propanoate moiety in a reaction with 2-aminopyridine. google.com

The final key step is the covalent linkage of the 5-chloroindole core and the ethyl propanoate side chain at the C3 position.

Friedel-Crafts Alkylation : This is a direct method where the 5-chloroindole attacks an electrophilic propanoate precursor. For example, the reaction of 5-chloroindole with ethyl 3-bromopropanoate in the presence of a Lewis acid would yield the desired product. The use of dialkylaluminum chloride has been shown to be effective for the C3 acylation of indoles with acyl chlorides under mild conditions, and similar principles apply to alkylations. organic-chemistry.org

Michael Addition : The high nucleophilicity of the indole C3 position allows it to undergo a conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. The reaction of 5-chloroindole with ethyl acrylate, often catalyzed by a base or a Lewis acid, is a highly efficient and atom-economical method to construct the target molecule directly.

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org In one possible approach, a 5-chloro-3-iodoindole could be coupled with ethyl acrylate in the presence of a palladium catalyst and a base. This would form a double bond at the α,β-position of the propanoate chain, which would then need to be reduced to afford the final product. The Heck reaction is a powerful tool for C-C bond formation and offers an alternative route. organic-chemistry.orgnih.gov

Table 2: Key Coupling Reactions for Side Chain Installation

| Coupling Strategy | Indole Reactant | Propanoate Reactant | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Michael Addition | 5-Chloroindole | Ethyl acrylate | Base or Lewis Acid | Ethyl 3-(5-chloro-3-indolyl)propanoate |

| Friedel-Crafts Alkylation | 5-Chloroindole | Ethyl 3-bromopropanoate | Lewis Acid (e.g., AlCl₃) | This compound |

| Heck Reaction & Reduction | 5-Chloro-3-iodoindole | Ethyl acrylate | Pd Catalyst, Base, then H₂/Catalyst | This compound |

Reductive Processes from Unsaturated Precursors (e.g., propenoates)

A common and effective strategy for the synthesis of saturated propanoate side chains on an indole core involves the reduction of an unsaturated precursor, such as the corresponding propenoate derivative. This transformation is typically achieved through catalytic hydrogenation.

The direct precursor, ethyl 3-(5-chloro-3-indolyl)propenoate, can be reduced to the target compound by the addition of hydrogen across the carbon-carbon double bond of the propenoate group. This reaction generally requires a metal catalyst to proceed efficiently. tcichemicals.com Heterogeneous catalysts are widely employed for this purpose, with palladium on carbon (Pd/C) being a standard choice due to its high activity and ease of separation from the reaction mixture. tcichemicals.com

The process involves exposing a solution of the unsaturated propenoate to hydrogen gas in the presence of the catalyst. Alternative hydrogen sources, such as formic acid with a Shvo catalyst or Hantzsch esters in organocatalytic transfer hydrogenations, can also be utilized. tcichemicals.comnih.gov More recently, hydrogen-free electrochemical methods have emerged as a sustainable alternative for the reduction of alkenes. nih.gov The choice of catalyst and reaction conditions can be tailored to ensure selective reduction of the alkene without affecting other functional groups in the molecule.

| Method | Catalyst/Reagent | Hydrogen Source | General Applicability |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ Gas | Widely used for reducing C=C bonds; efficient and high-yielding. tcichemicals.com |

| Transfer Hydrogenation | Shvo Catalyst (Ruthenium) | Formic Acid | Selective for olefin reduction in the presence of other groups. tcichemicals.com |

| Transfer Hydrogenation | Chiral Phosphoric Acid (CPA) | Hantzsch Ester | Organocatalytic method, allows for asymmetric reductions. nih.gov |

| Electrochemical Reduction | - | Electrochemical Cell | Hydrogen-free, mild conditions, good functional group tolerance. nih.gov |

Modern Catalytic Approaches in Indole Propanoate Synthesis

Modern organic synthesis has moved towards catalytic methods that offer high efficiency, selectivity, and atom economy. The construction of complex molecules like this compound benefits significantly from these advanced catalytic systems.

Transition metal catalysis, particularly with palladium, is a powerful tool for constructing the indole core and for its subsequent functionalization. mdpi.com These methods allow for the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds from readily available starting materials. mdpi.commdpi.com

One potential strategy for synthesizing the indole propanoate structure is through a Heck coupling reaction. This could involve the palladium-catalyzed reaction of 5-chloroindole with ethyl acrylate to directly form the unsaturated precursor, ethyl 3-(5-chloro-3-indolyl)propenoate, which can then be reduced as described previously. Other significant palladium-catalyzed reactions applicable to indole synthesis include the Sonogashira, Suzuki, and Cacchi reactions, which are invaluable for building substituted indole rings from precursors like ortho-haloanilines and alkynes. mdpi.commdpi.com Nickel-catalyzed C-N coupling reactions have also been developed for the N-arylation of indoles, further expanding the toolkit for creating diverse indole derivatives. researchgate.net

| Reaction | Catalyst System (Typical) | Bond Formed | Description |

| Heck Coupling | Pd(OAc)₂, PPh₃ | C-C | Couples an unsaturated halide with an alkene; can form the C3-side chain. |

| Sonogashira Coupling | Pd/C-CuI, PPh₃ | C-C | Couples a terminal alkyne with an aryl or vinyl halide to build indole precursors. mdpi.com |

| Suzuki Coupling | Pd(PPh₃)₄, Base | C-C | Couples an organoboron compound with an organohalide. |

| Cacchi Reaction | Palladium Catalyst | C-C / C-N | A three-component synthesis to produce 2,3-disubstituted indoles. mdpi.com |

| Buchwald-Hartwig Amination | Pd Catalyst, Ligand | C-N | Forms a C-N bond, useful for intramolecular cyclization to form the indole ring. |

| Nickel-Catalyzed Coupling | Ni(0)-NHC Precursor | C-N | Enables the coupling of indoles with aromatic chlorides. researchgate.net |

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing excellent stereoselectivity under mild, environmentally benign conditions. researchgate.net

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the functionalization of indoles, asymmetric Friedel-Crafts reactions are particularly relevant. Chiral phosphoric acids or cinchona-based catalysts can activate electrophiles, allowing for their enantioselective addition to the C3 position of the indole ring. nih.govmdpi.com For example, an organocatalyst could be used to directly introduce a three-carbon chain with stereochemical control. mdpi.com

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. Carbonyl reductases, often used in recombinant whole-cell systems, are highly effective for the asymmetric reduction of keto-esters to chiral hydroxy-esters. nih.gov While direct enzymatic synthesis of this compound is not widely documented, the principles are applicable for producing chiral precursors. For instance, an enzyme could reduce a keto-propanoate precursor to a chiral hydroxy-propanoate, which could then be further processed. These biocatalytic methods are known for their exceptional enantioselectivity (>99% ee) and operation under mild aqueous conditions. nih.govnih.gov

Stereochemical Control in the Synthesis of Chiral Analogs

For pharmaceutical applications, controlling the three-dimensional arrangement of atoms (stereochemistry) is often critical. The synthesis of single enantiomers of chiral analogs of this compound can be achieved using several modern strategies. Asymmetric synthesis aims to produce a specific stereoisomer, which can significantly enhance therapeutic efficacy and reduce side effects. youtube.com

The key to stereochemical control lies in the use of chiral catalysts or auxiliaries.

Chiral Metal Catalysis: Transition metal complexes incorporating chiral ligands can create a chiral environment around the reacting molecules. For instance, a holmium(III) complex with a chiral N,N'-dioxide ligand has been successfully used in the asymmetric synthesis of related indole-containing compounds, achieving high yields and excellent diastereo- and enantioselectivities (>19:1 dr, 98% ee). nih.gov

Organocatalysis: As mentioned, chiral organocatalysts like cinchona alkaloids or chiral phosphoric acids are highly effective for enantioselective reactions, such as the Friedel-Crafts alkylation of indoles or transfer hydrogenations. nih.govmdpi.com

Biocatalysis: Enzymes are inherently chiral and are among the most effective catalysts for producing enantiomerically pure compounds. The use of carbonyl reductases or other enzymes can provide access to chiral building blocks with near-perfect enantiomeric excess (ee). nih.govnih.gov

These methods provide a robust platform for the stereoselective synthesis of various functionalized 1,2-diols and 1,3-diols, which can be precursors to or analogs of the target molecule. nih.gov

Reaction Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory-scale experiment to large-scale industrial production requires careful optimization of reaction conditions and consideration of process safety and efficiency. The goal is to maximize yield, purity, and throughput while minimizing cost, waste, and reaction time.

A significant advancement in this area is the use of microflow synthesis . labmanager.comeurekalert.org In this technique, reactants are pumped through small channels (typically ~1 mm in diameter) where they mix rapidly. labmanager.comeurekalert.org This allows for precise control over reaction time (down to milliseconds) and temperature. labmanager.comeurekalert.org For indole synthesis, which can be plagued by the formation of unwanted dimers and multimers, microflow technology can dramatically increase the yield of the desired product by minimizing the lifetime of unstable intermediates. labmanager.comeurekalert.org A research group at Nagoya University achieved a 95% yield for an indole derivative by creating an activated intermediate in just 20 milliseconds. eurekalert.org Importantly, flow synthesis methods are readily scalable by continuous pumping, making them ideal for manufacturing. labmanager.comeurekalert.org

For biocatalytic processes, optimization involves several factors. The use of biphasic systems (e.g., water/organic solvent) can facilitate product extraction and alleviate substrate or product inhibition. nih.gov A substrate fed-batch strategy, where the starting material is added incrementally, can maintain a low, non-toxic concentration, allowing for the conversion of very high total amounts of substrate. Using these optimized conditions, the biocatalytic production of related chiral chloro-esters has been scaled up to produce high concentrations (e.g., 1398 mM) with excellent yield and enantiopurity. nih.govnih.gov

| Parameter | Optimization Goal | Example Strategy |

| Reaction Time | Minimize time to increase throughput. | Use of microflow reactors to achieve reaction times in milliseconds. labmanager.comeurekalert.org |

| Yield | Maximize conversion of starting material to product. | Precise control of stoichiometry and temperature in flow synthesis to avoid side reactions. labmanager.comeurekalert.org |

| Purity | Minimize byproducts and simplify purification. | Selective catalysts (organo- or biocatalysts) that generate fewer impurities. |

| Scalability | Ensure the process is viable at an industrial scale. | Employing continuous flow chemistry instead of batch processing. labmanager.comeurekalert.org |

| Sustainability | Reduce waste and use of hazardous materials. | Use of biocatalysis in aqueous media or electrochemical, hydrogen-free reductions. nih.govnih.gov |

| Substrate Loading | Increase the amount of product per batch volume. | Fed-batch strategies in biocatalysis to overcome toxicity/inhibition issues. nih.gov |

Mechanistic Insights into Reactions Involving Ethyl 3 5 Chloro 3 Indolyl Propanoate

Electronic Effects of the 5-Chloro Substituent on Indole (B1671886) Reactivity

The presence of the chlorine atom at the 5-position of the indole ring significantly influences the molecule's electronic properties and, consequently, its reactivity. This influence is primarily a combination of two opposing electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Chlorine is an electronegative atom, and it pulls electron density away from the aromatic ring through the sigma (σ) bond. This is known as a negative inductive effect (-I). This effect deactivates the indole ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to an unsubstituted indole.

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the pi (π) system of the indole ring. This is a positive resonance effect (+R), which donates electron density to the ring. However, for halogens, the resonance effect is generally weaker than the inductive effect.

| Electronic Effect | Description | Impact on Indole Ring |

|---|---|---|

| Inductive Effect (-I) | Electron withdrawal through the sigma bond due to chlorine's high electronegativity. | Deactivates the ring, making it less nucleophilic. |

| Resonance Effect (+R) | Electron donation into the pi system from chlorine's lone pairs. | Weakly activating, directs incoming electrophiles to ortho and para positions. |

| Overall Effect | The inductive effect dominates, leading to overall deactivation of the ring. | Reduced reactivity towards electrophiles compared to unsubstituted indole. |

Reaction Mechanisms of Ester Hydrolysis and Transesterification

The ethyl propanoate side chain of the molecule is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations of esters.

Ester Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the ester can be hydrolyzed to yield the corresponding carboxylate salt (sodium 3-(5-chloro-3-indolyl)propanoate) and ethanol. The mechanism is a nucleophilic acyl substitution.

Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This breaks the C=O pi bond and forms a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the ethoxide ion (⁻OCH₂CH₃) is ejected as the leaving group.

Proton Transfer: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in the carboxylate anion and ethanol. This final acid-base step is essentially irreversible and drives the reaction to completion.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: This mechanism is similar to hydrolysis but uses an alkoxide (e.g., methoxide, ⁻OCH₃) as the nucleophile instead of hydroxide. masterorganicchemistry.com The incoming alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate, which then expels the original ethoxide group to form a new ester (e.g., methyl 3-(5-chloro-3-indolyl)propanoate). masterorganicchemistry.com To ensure the reaction proceeds in the desired direction, the incoming alcohol is often used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group and makes it more electrophilic. masterorganicchemistry.com A molecule of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original ethyl alcohol is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the new ester. masterorganicchemistry.com

Nucleophilic and Electrophilic Reactions of the Indole Nitrogen and Carbon Sites

The indole ring system contains multiple reactive sites, including the nitrogen atom and various carbon atoms, which can participate in both nucleophilic and electrophilic reactions.

Nucleophilic Reactions: The primary nucleophilic site in the molecule is the indole nitrogen (N-1). The lone pair of electrons on the nitrogen can attack electrophiles.

N-Alkylation/N-Acylation: The indole nitrogen can be deprotonated by a strong base (like sodium hydride) to form an indolide anion, which is a potent nucleophile. This anion can then react with electrophiles such as alkyl halides or acyl chlorides in an Sₙ2 reaction to form N-substituted derivatives. Studies on similar indole structures have demonstrated the synthesis of various N-substituted analogues through these pathways. arkat-usa.org

Electrophilic Reactions: The indole ring is an electron-rich aromatic system and is inherently nucleophilic, making it prone to electrophilic substitution. The C-3 position is the most nucleophilic site in indole, but in this compound, this position is already substituted. Therefore, electrophilic attack would likely occur at other positions, such as C-2, C-4, C-6, or C-7, with the regioselectivity influenced by the directing effects of the existing substituents.

| Site | Type of Reactivity | Example Reaction | Controlling Factors |

|---|---|---|---|

| Indole Nitrogen (N-1) | Nucleophilic | N-Alkylation, N-Acylation | Basicity, presence of a strong base to form the anion. |

| Indole Ring (C-2, C-4, C-6, C-7) | Nucleophilic (undergoes electrophilic substitution) | Halogenation, Nitration, Friedel-Crafts | Electronic effects of 5-Cl and 3-propanoate groups, steric hindrance. |

| Ester Carbonyl Carbon | Electrophilic | Hydrolysis, Transesterification, Reduction | Presence of nucleophiles (e.g., ⁻OH, ⁻OR) or reducing agents. |

Photochemical Transformation Pathways and Photoreactivity Studies

The photochemistry of indole and its derivatives is a field of significant interest due to the role of the indole chromophore in biological systems like the amino acid tryptophan. nih.gov The presence of substituents can significantly alter the photophysical and photochemical behavior of the indole ring.

The indole chromophore has several close-lying excited electronic states, which makes vibronic coupling effects important in its photochemistry. nih.gov Upon absorption of UV light, this compound would be promoted to an excited electronic state. The subsequent fate of the excited molecule can include several pathways:

Fluorescence: The molecule can return to the ground state by emitting a photon.

Intersystem Crossing: The molecule can transition from a singlet excited state to a triplet excited state, which can have a longer lifetime and different reactivity.

Photochemical Reactions: The excited state molecule may undergo chemical transformations. For halogenated aromatic compounds, a common photochemical reaction is the homolytic cleavage of the carbon-halogen bond (C-Cl bond in this case). This would generate an aryl radical and a chlorine radical, which could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other molecules.

While specific photoreactivity studies on this compound are not widely documented in the provided search results, the general principles of indole photochemistry suggest that the 5-chloro substituent would likely influence the excited-state dynamics and potentially open up pathways involving C-Cl bond cleavage. nih.gov

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for understanding the mechanisms of chemical reactions at a molecular level. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and elucidate the electronic effects of substituents.

For this compound, computational studies could provide insights into several areas:

Electronic Structure: Calculations can quantify the inductive and resonance effects of the 5-chloro substituent by mapping the electron density distribution and molecular orbital energies. This can help predict the most likely sites for electrophilic or nucleophilic attack. Studies have used time-dependent DFT to evaluate the electronic effects on the excited states of indole derivatives. nih.gov

Reaction Pathways: The mechanisms of hydrolysis, transesterification, and electrophilic substitution can be modeled. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be identified.

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR), which can be compared with experimental data to confirm the structure of reaction products.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict how molecules like this one bind to the active sites of enzymes or receptors. researchgate.net Such studies have been performed on related 5-chloro-indole derivatives to assess their binding affinity and interactions with biological targets. researchgate.netmdpi.com These simulations help in understanding the structure-activity relationships that govern biological function. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 3 5 Chloro 3 Indolyl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. High-field NMR provides detailed information on the chemical environment, connectivity, and spatial proximity of nuclei.

The ¹H NMR spectrum of Ethyl 3-(5-Chloro-3-indolyl)propanoate is predicted to show distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) N-H proton is expected to appear as a broad singlet in the downfield region (around 8.1-8.3 ppm) due to its acidic nature. The aromatic protons on the chloro-substituted benzene (B151609) ring will exhibit characteristic splitting patterns. H-4 and H-6 will be doublets of doublets, while H-7 will appear as a doublet. The electron-withdrawing nature of the chlorine atom at the C-5 position influences the chemical shifts of the adjacent protons. The proton at C-2 of the indole ring typically appears as a singlet. The aliphatic protons of the ethyl propanoate side chain will appear as two triplets corresponding to the two methylene (B1212753) groups, and the terminal methyl group of the ethyl ester will be a triplet in the upfield region of the spectrum. st-andrews.ac.ukchemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH -1 | ~ 8.2 | br s | - |

| CH -2 | ~ 7.2 | s | - |

| CH -4 | ~ 7.6 | d | J ≈ 2.0 |

| CH -6 | ~ 7.1 | dd | J ≈ 8.5, 2.0 |

| CH -7 | ~ 7.3 | d | J ≈ 8.5 |

| -CH₂ -CH₂-COO- | ~ 3.1 | t | J ≈ 7.5 |

| -CH₂-CH₂ -COO- | ~ 2.7 | t | J ≈ 7.5 |

| O-CH₂ -CH₃ | ~ 4.1 | q | J ≈ 7.1 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum will show 13 distinct resonance signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field (~173 ppm). The aromatic carbons of the indole ring will resonate in the range of approximately 110-135 ppm. The C-5 carbon, bonded to the electronegative chlorine atom, will have its chemical shift significantly influenced. Quaternary carbons, such as C-3, C-3a, C-5, and C-7a, can be identified by their lower intensity and lack of signal in a DEPT-135 experiment. The aliphatic carbons of the side chain will appear in the upfield region of the spectrum. libretexts.orgchemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~ 123 |

| C-3 | ~ 114 |

| C-3a | ~ 128 |

| C-4 | ~ 122 |

| C-5 | ~ 125 |

| C-6 | ~ 120 |

| C-7 | ~ 112 |

| C-7a | ~ 134 |

| -C H₂-CH₂-COO- | ~ 31 |

| -CH₂-C H₂-COO- | ~ 22 |

| -C =O | ~ 173 |

| O-C H₂-CH₃ | ~ 61 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions.

To confirm the assignments from 1D NMR and establish the complete molecular structure, various 2D NMR experiments are essential. sgu.edu.in

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene protons of the propanoate chain (-CH₂-CH₂-), between the methylene and methyl protons of the ethyl group (O-CH₂-CH₃), and among the coupled aromatic protons (H-6 with H-7 and H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying connectivity across quaternary carbons and heteroatoms. Key long-range correlations (2-3 bonds) would be expected from the methylene protons at the C-α position of the side chain to the indole carbons C-2 and C-3a, definitively placing the propanoate chain at the C-3 position. Correlations from the aromatic protons to neighboring carbons would confirm the substitution pattern on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of the compound. For this compound (C₁₃H₁₄ClNO₂), the theoretical exact mass would be calculated. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺˙ due to the natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl, which appear in an approximate 3:1 ratio, resulting in two peaks separated by two mass units (M and M+2). rsc.org

The fragmentation pattern upon electron ionization would provide further structural evidence. Expected fragmentation pathways include:

Loss of the ethoxy radical (•OCH₂CH₃) from the ester.

Loss of the ethyl group (•CH₂CH₃).

Cleavage of the propanoate side chain, leading to a stable indolylmethyl cation.

McLafferty rearrangement, if sterically feasible.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. patsnap.comyoutube.com

Key expected vibrational frequencies for this compound include:

N-H Stretch: A sharp to moderately broad band around 3400-3300 cm⁻¹ for the indole N-H group.

C-H Stretches: Aromatic C-H stretches appearing just above 3000 cm⁻¹, and aliphatic C-H stretches from the ethyl propanoate chain appearing just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, expected in the region of 1735-1720 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

C=C Stretches: Aromatic ring C=C stretching vibrations appearing in the 1600-1450 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands associated with the ester linkage, typically found in the 1300-1000 cm⁻¹ range.

C-Cl Stretch: A band in the fingerprint region, approximately 800-600 cm⁻¹, corresponding to the carbon-chlorine bond.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring system, which may be weak in the IR spectrum. youtube.comacs.org

X-ray Diffraction Crystallography for Solid-State Structural Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. nih.gov This technique would yield precise data on:

Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-C, C-N, C=O, C-Cl) and angles, confirming the geometry of the indole ring and the side chain.

Conformation: The exact three-dimensional arrangement of the atoms, including the torsion angles that define the orientation of the ethyl propanoate side chain relative to the planar indole ring system.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonding (e.g., involving the indole N-H as a donor and the ester carbonyl as a potential acceptor) and π-π stacking between indole rings, which govern the crystal's macroscopic properties. Analysis of crystal structures of similar compounds, like indole-3-propanoic acid derivatives, shows that hydrogen bonding and chain conformation are critical structural features. nih.govresearchgate.net

Chromatographic and Separation Techniques for Purity Assessment and Isolation of this compound

The purity and isolation of this compound, a substituted indole derivative, are critical for its characterization and use in further chemical synthesis or biological studies. Chromatographic techniques are the cornerstone for achieving high purity and for the analytical assessment of the compound. The selection of a specific chromatographic method and its parameters is determined by the scale of the separation (analytical or preparative), the physicochemical properties of the compound, and the nature of the impurities present. The principal techniques employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), each offering distinct advantages for the analysis and purification of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of this compound and related indole compounds. This method separates compounds based on their hydrophobicity. For indole derivatives, C18 and C8 columns are the most common stationary phases.

Detailed Research Findings:

Stationary Phase: A Hypersil C18 column (3 μm particle size) has been shown to be effective for the separation of various indolepropionic acids and related metabolites. ambeed.com The C18 stationary phase provides sufficient hydrophobicity to retain the analyte and separate it from more polar or less retained impurities.

Mobile Phase: A typical mobile phase for the analysis of indole derivatives consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ambeed.comnih.gov For instance, a mobile phase of 80% 0.01 M sodium acetate (B1210297) at pH 5.0 and 20% acetonitrile has been successfully used. ambeed.com The acidic pH ensures that any carboxylic acid functionalities are protonated, leading to better peak shape and retention.

Detection: The indole ring system possesses a natural fluorescence, making fluorescence detection a highly sensitive and selective method for a compound like this compound. google.com Typical excitation and emission wavelengths are around 280-285 nm and 350-360 nm, respectively. ambeed.comnih.gov UV detection at approximately 280 nm is also a viable, though generally less sensitive, alternative.

Internal Standards: For quantitative analysis, the use of an internal standard, such as indole-3-propionic acid, can improve the accuracy and precision of the measurement by correcting for variations in injection volume and sample preparation. google.com

Interactive Data Table: Representative HPLC Conditions for Analysis of Indole Propanoates

| Parameter | Condition | Rationale | Reference |

| Column | Hypersil C18 (3 μm, 80 x 3.2 mm) | Provides good resolution for indole derivatives based on hydrophobicity. | ambeed.com |

| Mobile Phase | 80% 0.01 M Sodium Acetate (pH 5.0) / 20% Acetonitrile | Buffered aqueous/organic mixture for optimal separation and peak shape. | ambeed.com |

| Flow Rate | 0.6 mL/min | A typical analytical flow rate ensuring good separation efficiency. | cetjournal.it |

| Temperature | 40 °C | Elevated temperature can improve peak symmetry and reduce viscosity. | ambeed.com |

| Detection | Fluorescence (Ex: 285 nm, Em: 355 nm) | High sensitivity and selectivity for indole-containing compounds. | ambeed.com |

| Injection Volume | 5 µL | Standard volume for analytical HPLC. | cetjournal.it |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometry (MS) detector (GC-MS), is another essential technique for the analysis of this compound. This method is suitable for thermally stable and volatile compounds.

Detailed Research Findings:

Column: A low-polarity capillary column, such as one with a 5% phenyl-95% methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for the analysis of indole alkaloids and related derivatives. This type of column separates compounds primarily based on their boiling points and, to a lesser extent, their interaction with the stationary phase.

Injection: A split/splitless injector is typically used, with the split mode being common for analytical purposes to prevent column overloading. An injector temperature of around 280 °C is suitable to ensure rapid volatilization of the analyte.

Oven Temperature Program: A temperature gradient is often employed to achieve good separation of a mixture of compounds with different volatilities. A representative program might start at a lower temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to elute less volatile components.

Carrier Gas: Helium is the most commonly used carrier gas, with a constant flow rate of around 1 mL/min.

Detection: Mass spectrometry is the preferred detection method as it provides not only quantitative data but also structural information through the fragmentation pattern of the molecule, aiding in its definitive identification.

Interactive Data Table: General GC-MS Parameters for Indole Derivative Analysis

| Parameter | Condition | Rationale |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | Standard, low-polarity column suitable for a wide range of organic molecules. |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Injector Temp. | 280 °C | Ensures complete and rapid vaporization of the sample. |

| Oven Program | 60 °C (5 min), then 6 °C/min to 230 °C, then 30 °C/min to 280 °C (hold 30 min) | A gradient program to separate compounds with a range of boiling points. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural identification. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Mass Range | 40-550 m/z | A typical mass range to capture the molecular ion and key fragments. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique primarily used for monitoring reaction progress, screening for optimal solvent systems for column chromatography, and preliminary purity assessment of this compound.

Detailed Research Findings:

Stationary Phase: Silica gel 60 F254 plates are the standard for the analysis of moderately polar organic compounds like indole derivatives. The 'F254' indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under a UV lamp at 254 nm.

Mobile Phase: A mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane, and a more polar solvent, like ethyl acetate, is commonly employed. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the target compound, typically in the range of 0.2-0.4 for good separation in column chromatography. For indole ester derivatives, a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) has been reported to be effective. nih.gov

Visualization: As an indole derivative, this compound is UV active and can be visualized as a dark spot on the fluorescent TLC plate under UV light (254 nm). Additionally, various staining agents can be used for visualization, such as a vanillin (B372448) or p-anisaldehyde solution followed by heating, which often produces colored spots with indole-containing compounds. A ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain is also a good general-purpose stain for many organic compounds.

Interactive Data Table: TLC Conditions for Analysis of Indole Esters

| Parameter | Condition | Rationale | Reference |

| Stationary Phase | Silica Gel 60 F254 | Standard adsorbent for moderately polar compounds with a fluorescent indicator. | |

| Mobile Phase | Ethyl Acetate / Hexane (1:9 v/v) | Common solvent system for eluting indole esters in column chromatography. | nih.gov |

| Retention Factor (Rf) | ~0.62 (for a related indole ester) | Indicates the migration of the compound on the TLC plate. | nih.gov |

| Visualization | UV Light (254 nm) / Vanillin or p-Anisaldehyde Stain | Non-destructive (UV) and destructive (stain) methods for spot detection. |

Structure Activity Relationship Sar Studies of Ethyl 3 5 Chloro 3 Indolyl Propanoate Analogs

Systematic Modification of the Indole (B1671886) Core: Influence of Substituents (e.g., Halogens, Alkyl Groups)

The indole nucleus offers multiple positions for substitution (N1, C2, C4, C5, C6, C7), with the C3 position being highly reactive towards electrophilic attack. mdpi.com Modifications to the indole core, particularly the introduction of various substituents, can profoundly impact the electronic properties, lipophilicity, and steric profile of the molecule, thereby altering its biological activity.

The 5-chloro substituent on the parent compound is a key feature. Halogens like chlorine can enhance activity through several mechanisms. In one study on EGFR inhibitors, the 5-chloro-indolyl moiety was found to insert deeply into a hydrophobic pocket of the enzyme. nih.gov Altering this halogen can fine-tune this interaction. For instance, in studies of arylvinylquinolines, replacing a fluorine atom with a more lipophilic chlorine atom led to an enhancement of antiplasmodial activity. nih.gov This suggests that the size and electronic nature of the halogen at the C5 position are critical.

Beyond the C5 position, substitutions at other points on the indole ring are also significant. The introduction of an electron-donating methoxy (B1213986) (OMe) group at the C7 position has been shown to reverse the regioselectivity of certain reactions, highlighting the electronic influence of substituents. beilstein-journals.org In a series of N-substituted indoles, modifications at the N1 position with various alkyl and aryl groups, and at the C6 position with methyl groups, were explored to evaluate their effect on anti-inflammatory and analgesic activities. arkat-usa.org Generally, electron-donating groups can increase the nucleophilicity of the indole ring, while electron-withdrawing groups can decrease it, affecting how the molecule interacts with its biological target. mdpi.combeilstein-journals.org

The following table summarizes the potential impact of various substituents on the indole core based on findings from related indole derivatives.

| Position of Substitution | Substituent Type | Example | Observed/Potential Influence on Activity | Reference |

| C5 | Halogen | -F, -Cl, -Br | Modulates lipophilicity and hydrophobic interactions. Potency can increase with halogen size (e.g., F < Cl). | nih.govnih.gov |

| C6 | Halogen | -F | In some scaffolds, a C6-fluoro group improved activity over methoxylated analogs. | nih.gov |

| C7 | Electron-Donating | -OCH₃ | Can alter electronic distribution and influence interaction with target sites. | beilstein-journals.org |

| N1 | Alkyl/Aryl | -Ethyl, -Phenyl | Influences overall lipophilicity and can introduce steric hindrance or new binding interactions. | arkat-usa.org |

Variations in the Propanoate Side Chain: Length, Branching, and Ester Modifications

The 3-(ethoxycarbonyl)ethyl side chain at the C3 position is a critical determinant of the molecule's activity, offering numerous avenues for modification. Its length, branching, and the nature of the ester group can all be varied to probe the steric and electronic requirements of the target's binding site.

Studies on related indole structures have shown that even minor changes to this side chain can have significant effects. For example, research on N-substituted indoles involved converting a hydroxyl group into side chains like -OCH2COOH and -OCH(CH3)COOH. arkat-usa.org The introduction of a methyl group on the alpha-carbon (creating a propanoic acid from an acetic acid derivative) directly impacts the chain's flexibility and steric profile, which in turn affects biological activity. arkat-usa.org

The ester functional group itself is a primary target for modification. Saponification of the ethyl ester to the corresponding carboxylic acid introduces a charged group that can form ionic bonds or strong hydrogen bonds with a receptor, potentially altering potency and pharmacokinetic properties. nih.gov Furthermore, converting the ester to an amide introduces a hydrogen bond donor and changes the group's electronic character. The nature of the substituent on the amide nitrogen can be further extended to explore larger regions of a binding pocket. For instance, coupling with various amines to form carboxamides has been a successful strategy in developing potent EGFR inhibitors from indole-based scaffolds. nih.gov

The table below illustrates how modifications to the propanoate side chain can affect molecular properties and biological activity.

| Modification Type | Example | Effect | Potential Impact on SAR | Reference |

| Chain Length | Acetic vs. Propanoic Acid Moiety | Alters distance and flexibility | Can optimize the positioning of the terminal functional group within a binding pocket. | arkat-usa.org |

| Branching | Methyl group on α-carbon | Introduces a chiral center; increases steric bulk | May lead to stereoselective binding; can enhance binding by filling a specific pocket or cause steric clash. | arkat-usa.orgnih.gov |

| Ester Hydrolysis | Ethyl Ester → Carboxylic Acid | Introduces a polar, acidic group | Can form new ionic or hydrogen bonds, potentially increasing potency and altering solubility. | nih.gov |

| Ester to Amide | Ethyl Ester → Amide/Substituted Amide | Changes H-bonding capacity and electronics | Amide NH can act as an H-bond donor; substituents can probe for additional binding interactions. | nih.govmdpi.com |

Conformational Analysis and its Impact on SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis, which studies the different spatial arrangements (conformers) a molecule can adopt, is therefore essential for a complete understanding of its SAR. arxiv.org For analogs of Ethyl 3-(5-Chloro-3-indolyl)propanoate, the relative orientation of the indole ring and the propanoate side chain is of particular importance.

Advanced spectroscopic techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for investigating molecular conformation in solution. mdpi.com NOESY detects spatial proximities between atoms, allowing for the determination of interatomic distances and the predominant conformers. mdpi.com Computational chemistry provides a complementary approach. Semi-empirical methods (like AM1) and other quantum chemical calculations can be used to model different conformers, calculate their relative energies, and identify the most stable (lowest energy) structures. arxiv.orgmdpi.com

Derivatization Strategies for Enhancing Specific Interactions

Building upon the foundational SAR principles, targeted derivatization strategies can be employed to enhance specific molecular interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions, to improve potency and selectivity.

One key interaction for many indole-based inhibitors is the hydrogen bond formed by the indole N-H group, which can act as a crucial anchor point within a protein's active site. nih.gov Derivatization strategies often seek to maintain this interaction while adding other functionalities. For example, a common strategy involves coupling the carboxylic acid end of the side chain with various amines to create a library of amide derivatives. nih.gov This approach was used to synthesize a series of Ethyl 5-chloro-indole-2-carboxylates with different phenethylamino-based side chains. The results showed that derivatives containing piperidinyl or pyrrolidinyl moieties exhibited potent activity, suggesting these cyclic amines were able to form favorable interactions within the target's binding pocket. mdpi.comresearchgate.net

Future Perspectives and Emerging Trends in Indole Propanoate Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

The traditionally slow and costly process of drug discovery and materials science is being revolutionized by Artificial Intelligence (AI) and Machine Learning (ML). youtube.com For indole (B1671886) propanoates, these computational tools offer a pathway to rapidly design and screen novel molecules with desired properties.

ML models, particularly those based on neural networks, can analyze vast datasets of existing indole derivatives to identify complex structure-activity relationships (SAR) that are not apparent to human researchers. mdpi.com Techniques like chemical language models (CLMs), which treat molecules as a language, can generate entirely new, chemically valid structures from scratch. youtube.com This de novo design approach allows scientists to start with a desired property, such as specific biological activity, and generate a candidate molecule like a novel indole propanoate variant. youtube.com

For instance, generative models can be trained on known bioactive indoles to produce new structures predicted to have enhanced activity or improved pharmacokinetic profiles. nih.gov This accelerates the discovery process by focusing laboratory efforts on the most promising candidates. nih.gov Supervised machine learning, using methods like artificial neural networks (ANNs), can also be trained on gene expression data to identify genes related to the biosynthesis of indole alkaloids, providing insights for bio-based production pathways. nih.gov

Table 1: Applications of AI/ML in Indole Propanoate Design

| AI/ML Technique | Application in Compound Design | Potential Impact on Indole Propanoate Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of a chemical structure based on its physicochemical properties. | Rapidly screen virtual libraries of indole propanoates to prioritize synthesis of the most potent compounds. |

| Generative Adversarial Networks (GANs) | Generates novel molecular structures that are similar to a training dataset of known active compounds. | De novo design of new indole propanoates with potentially novel mechanisms of action or improved properties. mdpi.com |

| Chemical Language Models (CLMs) | Uses principles from natural language processing to learn the "grammar" of chemical structures and generate new molecules as text strings (e.g., SMILES). youtube.com | Creation of diverse and synthesizable indole propanoate libraries for high-throughput screening. |

| Reinforcement Learning | Trains an "agent" to design molecules step-by-step (atom-by-atom) to optimize for one or more desired properties. | Fine-tuning indole propanoate structures to achieve multiple objectives simultaneously (e.g., high efficacy, low toxicity). mdpi.com |

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. Green chemistry principles are becoming central to the synthesis of indole derivatives. nih.gov The goal is to design processes that are safe, energy-efficient, and minimize waste. jnj.complusplustutors.com

Key innovations in this area include the use of green solvents (like water or ionic liquids), the development of catalytic reactions to replace stoichiometric reagents, and the utilization of renewable feedstocks. nih.goveveryeng.com For the synthesis of compounds like Ethyl 3-(5-Chloro-3-indolyl)propanoate, this means moving away from traditional methods that may use toxic solvents and produce significant waste. nih.gov

Recent research highlights sustainable methods for creating the indole scaffold, which is the core of this compound. nih.gov These approaches focus on maximizing atom economy and reducing the environmental footprint of chemical production. plusplustutors.com The adoption of these green principles not only benefits the environment but also leads to more cost-effective and safer manufacturing processes. jnj.com

Table 2: Green Chemistry Principles in Indole Synthesis

| Principle | Description | Application to Indole Propanoate Synthesis |

|---|---|---|

| Waste Prevention | Design syntheses to prevent waste rather than treating it after it is created. plusplustutors.com | Using one-pot, multi-component reactions that incorporate most atoms from the reactants into the final product. frontiersin.org |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. plusplustutors.com | Employing addition and cycloaddition reactions instead of substitution reactions that generate by-products. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents, or use safer alternatives. nih.gov | Performing reactions in water, supercritical fluids, or under solvent-free conditions. plusplustutors.com |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. | Utilizing highly active catalysts or methods like microwave irradiation to reduce energy consumption. mdpi.com |

| Use of Renewable Feedstocks | Use raw materials that are renewable rather than depleting. everyeng.com | Exploring biosynthetic pathways or using bio-derived starting materials to construct the indole ring system. |

| Catalysis | Use catalytic reagents (which are used in small amounts and can be recycled) in preference to stoichiometric reagents. everyeng.com | Replacing traditional acid/base promoters with recyclable solid acid catalysts or organocatalysts. researchgate.net |

Multi-Component Reactions and Flow Chemistry for Efficient Synthesis

Efficiency and scalability are critical in modern chemical synthesis. Two powerful strategies, multi-component reactions (MCRs) and flow chemistry, are transforming the production of complex molecules like indole propanoates.

Flow Chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a conventional flask (batch processing). mdpi.com This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. mdpi.com Flow reactors can be readily scaled up for industrial production. nih.gov The synthesis of indole-3-carboxylic esters and other derivatives has been successfully demonstrated using flow systems, showcasing significant reductions in reaction times and increases in productivity. nih.govresearchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for Indole Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Difficult; often requires re-optimization of conditions. | Straightforward; achieved by running the system for a longer time or using parallel reactors. nih.gov |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reaction volumes at any given time and excellent heat transfer. mdpi.com |

| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time, leading to higher reproducibility. mdpi.com |

| Reaction Time | Can be lengthy, often requiring hours or days. | Significantly reduced, often to minutes, due to high-temperature/pressure conditions. mdpi.com |

| Productivity | Measured in yield per batch. | Measured as a rate (e.g., grams per hour), enabling continuous manufacturing. mdpi.com |

Advanced Characterization Beyond Traditional Spectroscopic Methods

While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) remain essential for confirming the structure of compounds like this compound, the frontiers of research demand more sophisticated analytical tools. nih.govmdpi.com Advanced characterization methods are providing unprecedented insights into the dynamic behavior, reactivity, and physicochemical properties of indole derivatives.

For example, time-resolved transient absorption spectroscopy and in-situ electrochemical techniques are being used to study the structure and reactivity of highly reactive intermediates like indole radical cations, which are key to developing new synthetic reactions. acs.org For indole-based materials, methods such as differential scanning calorimetry (DSC) can determine thermal properties like glass transition temperatures, while electron photoemission spectroscopy can measure ionization potentials, which are crucial for applications in electronics. researchgate.net Furthermore, specialized techniques like Z-scan analysis can characterize the nonlinear optical properties of indole-containing dyes, and biosensors are being developed for the sensitive detection of indoles in various media. nih.govmdpi.com

Table 4: Advanced Characterization Techniques for Indole Derivatives

| Technique | Information Provided | Relevance to Indole Propanoate Research |

|---|---|---|

| Time-Resolved Transient Absorption Spectroscopy | Detects and characterizes short-lived reactive intermediates (e.g., radical cations). acs.org | Elucidates reaction mechanisms, enabling the design of novel synthetic transformations. |

| In-situ Electrochemical EPR/UV-Vis | Studies the electronic structure and properties of species generated during electrochemical reactions. acs.org | Provides insight into oxidation-induced functionalization and helps optimize electro-organic synthesis. |

| Differential Scanning Calorimetry (DSC) | Measures thermal properties, including melting points and glass transition temperatures. researchgate.net | Assesses the thermal stability and physical state of new indole-based materials. |

| Femtosecond Z-scan | Characterizes third-order nonlinear optical properties, such as saturable absorption. mdpi.com | Evaluates the potential of indole derivatives for applications in photonics and optical devices. |

| Cryo-Electron Tomography (Cryo-ET) | Provides high-resolution 3D structural information of molecules in their native state. rsc.org | Can be used to study the interaction of indole-based drugs with their biological targets (e.g., proteins). |

| Whole-Cell Biosensors | Enables sensitive and specific detection of indole and its derivatives. nih.gov | Useful for monitoring bioprocesses, environmental screening, and studying metabolic pathways involving indoles. |

Expanding the Scope of Indole Reactivity for Novel Applications

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, largely due to its versatile reactivity. nih.gov While electrophilic substitution at the C3 position is the most common reaction, modern synthetic chemistry is focused on unlocking the full potential of the indole ring by developing methods to functionalize other positions. youtube.com

Future research will increasingly focus on challenging transformations such as the direct functionalization of the C2, C4, C5, C6, and C7 positions of the indole core. rsc.org The development of C-H activation and functionalization strategies is a major area of interest, as it allows for the attachment of new chemical groups without the need for pre-functionalized starting materials, thus improving atom and step economy.

Furthermore, the indole ring's ability to participate in cycloaddition reactions and form fused polycyclic systems is being exploited to create structurally complex and diverse molecules. nih.govacs.org Oxidation-induced annulations, for example, can generate novel furo[2,3-b]indoline and furo[3,2-b]indoline structures. acs.org These advanced synthetic methods open the door to creating novel indole propanoate analogues and other derivatives with unique three-dimensional shapes and properties, expanding their potential applications in medicine, electronics, and beyond.

Q & A

Q. Table 1: Key Spectral Benchmarks

| Technique | Expected Signals for this compound |

|---|---|

| ¹H NMR | δ 1.2–1.4 (t, -CH2CH3), δ 4.1–4.3 (q, -OCH2), δ 6.8–8.1 (indole aromatic protons) |

| MS (EI) | Molecular ion at m/z 253.7 (C13H12ClNO2) with fragments at m/z 181 (indole loss) and m/z 77 (chlorophenyl) |

Basic: How can researchers ensure the purity of this compound during synthesis?

Answer:

- Chromatographic Methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Optimize mobile phase (e.g., acetonitrile/water gradient) to resolve indole derivatives. Purity >97% is achievable with iterative recrystallization .

- GC-FID : Monitor residual solvents (e.g., ethyl acetate) with a DB-5 column and flame ionization detection .

- Melting Point Analysis : Compare observed mp (e.g., 199–201°C for analogs) with literature values to detect impurities .

Advanced: What strategies resolve contradictory data between NMR and MS when identifying byproducts?

Answer:

- Cross-Validation :

- Synthetic Controls : Spiking reactions with suspected byproducts (e.g., dechlorinated analogs) to match retention times/MS patterns .

Advanced: How can catalytic systems be optimized for higher yields in heterocyclic coupling reactions?

Answer:

- Catalyst Screening : Test transition metals (e.g., Pd/C, Ni) for indole-ester coupling. Evidence shows Rh catalysts improve stabilization of intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of indole precursors. Additives like K2CO3 mitigate acid quenching .

- Reaction Monitoring : Use in situ FTIR to track carbonyl intermediates and adjust temperature (80–120°C) to minimize decomposition .

Q. Table 2: Catalytic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% | ↑ Yield by 20% |

| Temperature | 100°C | ↓ Byproduct formation |

| Reaction Time | 12–18 hours | Maximize conversion |

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol protection .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., ethyl chloroformate) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage due to potential ecotoxicity .

Advanced: What mechanistic insights are gained from studying solvolytic decomposition pathways?

Answer:

- Kinetic Studies : Monitor hydrolysis rates in acidic/basic conditions via HPLC. Ethyl esters degrade faster in NaOH (pH >12) via nucleophilic acyl substitution .

- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., -NO2) on the indole ring to reduce electrophilicity of the ester carbonyl .

- Computational Modeling : DFT calculations predict transition states for ester cleavage, guiding solvent selection (e.g., THF stabilizes intermediates) .

Basic: What solvent systems are compatible with this compound for derivatization?

Answer:

- Polar Solvents : DMSO and DMF dissolve the compound but may participate in nucleophilic reactions. Prefer dichloromethane for Friedel-Crafts alkylation .

- Aprotic Conditions : Use anhydrous THF or acetonitrile for Grignard reagent compatibility. Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.